

Analytical methods for the detection and quantification of "2,5-Dimethoxyphenylacetonitrile"

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Compound of Interest

Compound Name: *2,5-Dimethoxyphenylacetonitrile*

Cat. No.: *B106619*

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Application Notes: Detection and Quantification of 2,5-Dimethoxyphenylacetonitrile

These application notes provide detailed methodologies for the analytical detection and quantification of **2,5-Dimethoxyphenylacetonitrile**, a key intermediate in various organic syntheses.^{[1][2]} The protocols described are suitable for researchers, scientists, and professionals involved in drug development and chemical analysis. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the analysis of organic compounds.^{[3][4]}

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method is presented here for the analysis of **2,5-Dimethoxyphenylacetonitrile**.

a. Experimental Protocol: HPLC

i. Sample Preparation:

- Accurately weigh 10 mg of the **2,5-Dimethoxyphenylacetonitrile** reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
- Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- For unknown samples, dissolve a known amount of the sample in the mobile phase to obtain a concentration within the calibration range.
- Filter all solutions through a 0.45 μ m syringe filter before injection into the HPLC system.

ii. Instrumentation and Conditions:

- Instrument: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 μ L.

b. Data Presentation: HPLC

A summary of the expected quantitative data for the HPLC method is provided in the table below.

Parameter	Value
Retention Time (RT)	Approximately 4.5 min
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Linearity (r^2)	> 0.999
Range	1.5 µg/mL - 150 µg/mL
Precision (%RSD)	< 2%
Accuracy/Recovery	98% - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.

a. Experimental Protocol: GC-MS

i. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **2,5-Dimethoxyphenylacetonitrile** in dichloromethane.
- Create calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
- For test samples, dissolve a known quantity in dichloromethane to fall within the established calibration curve.
- If necessary, perform derivatization to improve the volatility and thermal stability of the analyte, although it is not expected to be required for this compound.

ii. Instrumentation and Conditions:

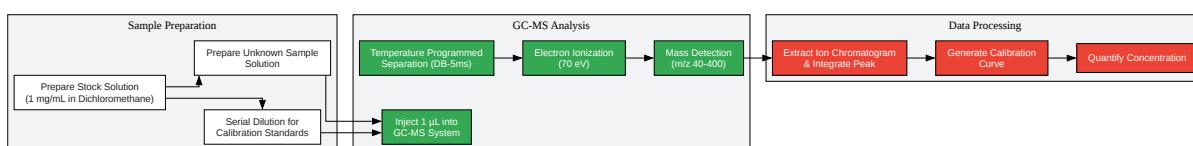
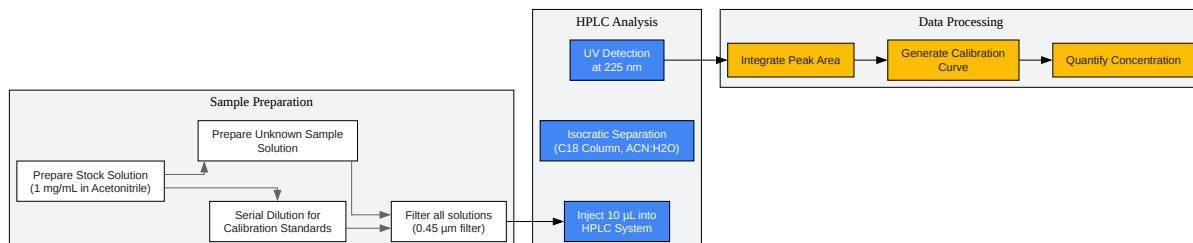
- Instrument: Standard GC-MS system.
- Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless (1 μ L injection volume).
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp: Increase to 280°C at a rate of 20°C/min.
 - Hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.

b. Data Presentation: GC-MS

A summary of the anticipated quantitative data for the GC-MS method is presented below.

Parameter	Value
Retention Time (RT)	Approximately 8.2 min
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Linearity (r^2)	> 0.998
Range	0.15 µg/mL - 25 µg/mL
Precision (%RSD)	< 5%
Accuracy/Recovery	95% - 105%

Visualizations



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